molecular formula C16H16Cl2N2O3S B3479950 N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

Cat. No. B3479950
M. Wt: 387.3 g/mol
InChI Key: IPGLGHHQOGJKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMG is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

DCMG exerts its pharmacological effects by inhibiting the activity of various enzymes, including acetylcholinesterase, monoamine oxidase, and histone deacetylase. The inhibition of these enzymes leads to an increase in the levels of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. DCMG also has anti-inflammatory and antioxidant properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DCMG has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of oxidative stress, and the modulation of the immune system. DCMG has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCMG is its high purity and stability, which make it a reliable tool for studying protein-ligand interactions and enzyme kinetics. However, one of the limitations of DCMG is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of DCMG. One area of research is the development of DCMG analogs with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of the potential therapeutic applications of DCMG in the treatment of various diseases, including cancer and neurological disorders. Additionally, the use of DCMG as a tool for studying protein-ligand interactions and enzyme kinetics will continue to be an important area of research in biochemistry and medicinal chemistry.

Scientific Research Applications

DCMG has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, DCMG has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, DCMG has been used as a tool for studying protein-ligand interactions and enzyme kinetics. In neuroscience, DCMG has been studied for its potential use in the treatment of neurological disorders, such as epilepsy and depression.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-24(22,23)20(14-5-3-2-4-6-14)11-16(21)19-10-12-7-8-13(17)9-15(12)18/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGLGHHQOGJKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide

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